molecular formula C13H13NO2S B181559 N-Benzylbenzenesulfonamide CAS No. 837-18-3

N-Benzylbenzenesulfonamide

Cat. No.: B181559
CAS No.: 837-18-3
M. Wt: 247.31 g/mol
InChI Key: GRTPAOVVVLZLDP-UHFFFAOYSA-N
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Description

N-Benzylbenzenesulfonamide is an organic compound with the molecular formula C13H13NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylbenzenesulfonamide can be synthesized through a reaction between benzylamine and benzenesulfonyl chloride. The general procedure involves the following steps:

  • Dissolve benzylamine in anhydrous dichloromethane under ice cooling.
  • Add a solution of benzenesulfonyl chloride in dichloromethane dropwise to the benzylamine solution.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Benzylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity .

Comparison with Similar Compounds

N-Benzylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a benzyl group. It is used as a plasticizer and has different chemical properties.

    N-Methylbenzenesulfonamide: Contains a methyl group and is used in various chemical syntheses.

    N-Phenylbenzenesulfonamide: Has a phenyl group and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its benzyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

N-benzylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTPAOVVVLZLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232531
Record name Benzenesulfonamide, N-benzyl-
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-18-3
Record name N-(Phenylmethyl)benzenesulfonamide
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Record name Benzenesulfonamide, N-benzyl-
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Record name 837-18-3
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Record name Benzenesulfonamide, N-benzyl-
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Record name Benzenesulfonamide, N-benzyl-
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Synthesis routes and methods

Procedure details

In a 5 mL flask opened to the air, to a clear solution of N-benzylidenebenzene sulfonamide (100 mg, 0.408 mmol) in benzene (0.4 mL) was added dimethylphenylsilane (125 μL, 0.816 mmol). The flask was placed in a 60° C. bath and iodo[bis(triphenylphosphine)] oxorhenium(V) (18 mg, 0.021 mmol) was added. The resulting brown solution was heated at 60° C. for 2 hours. To the reaction mixture was added methanol (0.4 mL) followed by trifluoroacetic acid (35 μL), and heating continued for an additional 2 h. The crude reaction mixture was directly applied to a SiO2 column and chromatographed eluting with 1:1 hexanes:diethyl ether to afford N-phenylsulfonylbenzylamine (87 mg, 86% yield) as a slightly yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step Two
[Compound]
Name
iodo[bis(triphenylphosphine)] oxorhenium(V)
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Quantity
35 μL
Type
reactant
Reaction Step Five
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the herbicidal properties of N-Benzylbenzenesulfonamide derivatives?

A1: Research has shown that certain this compound derivatives, specifically those containing a 2,3-epoxypropyl group, exhibit potent phytotoxic activity against barnyardgrass. [] This suggests their potential use as herbicides. Interestingly, these derivatives demonstrate physiological selectivity, effectively targeting barnyardgrass while showing less impact on rice plants, highlighting their potential for weed control in rice paddy fields. []

Q2: Can N-Benzylbenzenesulfonamides be used in organic synthesis?

A2: Yes, this compound and its derivatives have shown promise in organic synthesis. One notable application is their use as ligands in combination with copper catalysts for the 1,4-addition of organozinc reagents to α,β-unsaturated ketones. [] This reaction efficiently generates β-substituted ketones, important building blocks in organic chemistry. The versatility of this catalytic system is highlighted by its compatibility with various enones and its ability to facilitate further transformations, like aldol reactions and palladium-catalyzed couplings. []

Q3: How does the structure of this compound relate to its electrochemical properties?

A3: Studies investigating the electrochemical cleavage of substituted N-Benzylbenzenesulfonamides revealed a correlation between their structure and their reduction potentials. [] Compounds with electron-withdrawing substituents exhibited less negative reduction potentials, implying easier cleavage of the sulfur-nitrogen bond. [] This finding suggests that the electrochemical deprotection of these compounds can be fine-tuned by modifying their substituents, offering a potential route for selective deprotection strategies in organic synthesis.

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